1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
(1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)10(15)11(12)4-2-3-5-11;;/h2-9,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVWJCDGRUONGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with cyclopentanone in the presence of a suitable catalyst to form the intermediate 1-(4-methylpiperazine-1-carbonyl)cyclopentane.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in the formation of 1-(4-methylpiperazine-1-carbonyl)cyclopentan-1-amine.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexane-Based Analogues
- [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine Dihydrochloride Structural Difference: Cyclohexane ring replaces cyclopentane, with a methanamine substituent. Molecular Weight: Higher molecular weight (C₁₃H₂₆Cl₂N₄O vs. C₁₂H₂₄Cl₂N₄O) due to the additional methylene group. Synthesis: Similar reductive amination and hydrogenolysis steps but requires longer reaction times for cyclohexane intermediates .
Piperazine Derivatives with Varied Substituents
- (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (279) Key Difference: Cyclopropylmethyl substituent on piperazine instead of a methyl group. Bioactivity: Enhanced lipophilicity (logP ~2.1 vs.
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289)
Functional Analogues
Meclizine Hydrochloride
- Chemical Name: 1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine dihydrochloride monohydrate.
- Comparison :
1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride
- Key Difference : Aryl bromine substituent instead of 4-methylpiperazine-carbonyl.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Salt Form | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₄Cl₂N₄O | 335.26 g/mol | Dihydrochloride | Cyclopentane, 4-methylpiperazine |
| [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine | C₁₃H₂₆Cl₂N₄O | 349.28 g/mol | Dihydrochloride | Cyclohexane, methanamine |
| (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine | C₁₄H₂₇N₃ | 237.39 g/mol | Free base | Cyclohexane, cyclopropylmethyl |
Research Findings and Implications
- Stereochemistry : Enantiomers like (1R,4R)- and (1S,4S)-configurations (e.g., compounds 277 and 278) show divergent NMR profiles (e.g., δ 3.53 vs. 3.57 ppm for benzyl protons), suggesting distinct conformational preferences .
- Salt Forms : Dihydrochloride salts (target compound, Meclizine) improve solubility but may require specialized storage (inert atmosphere, room temperature) .
- Commercial Viability : The target compound’s discontinuation contrasts with analogues like 1-(4-bromophenyl)cyclopentan-1-amine hydrochloride, which remains available at premium prices (€987.00/500mg) .
Biological Activity
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride, with the CAS number 256478-14-5, is a compound that has garnered interest due to its potential biological activities. This dihydrochloride salt is synthesized from 1-(4-methylpiperazine-1-carbonyl)cyclopentan-1-amine and hydrochloric acid, featuring a cyclopentane ring substituted with a piperazine moiety. The molecular weight of this compound is approximately 284.23 g/mol, and its chemical formula is CHClNO .
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 284.23 g/mol |
| IUPAC Name | (1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone; dihydrochloride |
| Appearance | Powder |
Biological Activity Studies
Research into related compounds indicates that they may interact with biological systems in significant ways. For example, piperazine derivatives have been studied for their roles in cancer therapy and as potential inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
Case Studies
- Antifilarial Activity : A study explored the antifilarial potential of piperazine derivatives, where compounds similar to this compound exhibited macrofilaricidal and microfilaricidal effects against Brugia malayi in animal models .
- Cytotoxicity Against Cancer Cells : Research has indicated that certain piperazine-based compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also share this property .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperazine | Similar piperazine structure | Used as a building block in pharmaceuticals |
| Cyclopentamine | Contains a cyclopentane ring | Varies; lacks carbonyl functionality |
| N-Benzylpiperazine | Piperazine with a benzyl group | Exhibits different biological activity |
Q & A
What are the optimal synthetic routes for 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride, and how are intermediates characterized?
Basic Research Focus
A multi-step synthesis approach is typically employed, starting with dibenzyl-protected precursors. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via hydrogenolysis, followed by coupling reactions to introduce the cyclopentane-carbonyliperazine moiety . Key intermediates are characterized using ESI-MS (e.g., m/z 198 [M + H]+ for amine intermediates) and 1H NMR (e.g., δ 1.2–3.5 ppm for piperazine and cyclopentane protons) to confirm regiochemistry and purity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Focus
Mass spectrometry (ESI-MS) and 1H/13C NMR are essential. For example, the final compound’s molecular ion peak (e.g., m/z 452 [M + H]+) confirms molecular weight, while NMR resolves stereochemistry and substituent positioning . HPLC-PDA (photodiode array detection) at 254 nm can assess purity (>95%), particularly to detect byproducts from incomplete deprotection or coupling steps .
How do stereochemical variations in the cyclopentane ring affect biological activity, and what methods validate these effects?
Advanced Research Focus
Stereochemistry (e.g., (1R,4R) vs. (1S,4S) configurations) significantly impacts receptor binding. For instance, enantiomers of related compounds show divergent IC50 values in kinase assays . To validate, chiral HPLC (e.g., using Chiralpak AD-H columns) separates enantiomers, while molecular docking simulations correlate spatial orientation with activity .
What strategies resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Contradictions (e.g., unexpected splitting in NMR or anomalous MS fragments) require multi-technique validation :
- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, resolving overlapping signals.
- High-resolution MS (HRMS) distinguishes isobaric impurities (e.g., m/z differences <0.005 Da).
- X-ray crystallography provides definitive stereochemical assignments for crystalline intermediates .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Focus
Retrosynthetic analysis tools (e.g., AI-driven platforms using Pistachio/Reaxys databases) propose feasible routes by analogy to similar piperazine-carbonyl derivatives . DFT calculations model reaction energetics, such as the nucleophilic attack of amines on carbonyl groups, guiding solvent selection (e.g., DMF vs. THF) and catalyst use .
What are the key physicochemical properties influencing solubility and stability?
Basic Research Focus
The dihydrochloride salt enhances water solubility (>50 mg/mL at pH 3–5) but reduces stability in alkaline conditions (t1/2 <24 hours at pH 8). LogP calculations (e.g., ~1.2 via ACD/Labs) indicate moderate lipophilicity, requiring co-solvents (e.g., PEG-400) for in vivo studies. Storage at -20°C under nitrogen minimizes hygroscopic degradation .
What synthetic modifications enhance selectivity for target receptors?
Advanced Research Focus
Modifying the piperazine substituents (e.g., replacing 4-methyl with 4-ethyl) or the cyclopentane backbone (e.g., introducing spiro-fused rings) alters selectivity profiles. For example, bulky substituents reduce off-target binding to hERG channels. SPR (Surface Plasmon Resonance) screens libraries of analogs to quantify binding kinetics (e.g., KD values) .
How are reaction conditions optimized to improve yield in large-scale synthesis?
Advanced Research Focus
DoE (Design of Experiments) identifies critical parameters:
- Temperature : Lowering from 80°C to 50°C during coupling reduces epimerization.
- Catalyst loading : 10 mol% HATU vs. 15 mol% EDCI improves yields by 20%.
- Workup protocols : Acidic extraction (pH 2–3) removes unreacted amines, increasing purity to >98% .
What are the challenges in assessing metabolic stability, and how are they addressed?
Advanced Research Focus
The compound’s piperazine ring is prone to CYP3A4-mediated N-demethylation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolite formation (e.g., LC-MS/MS detection of demethylated products). Stable isotope labeling (e.g., 13C-methyl groups) aids in tracking degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
